2-Chloro-4,6-bis(methylsulfanyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

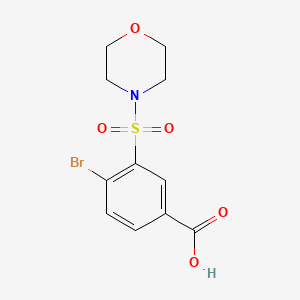

2-Chloro-4,6-bis(methylsulfanyl)pyrimidine is a chemical compound with the molecular formula C6H7ClN2S2 and a molecular weight of 206.71. It is a pyrimidine derivative, a class of compounds that includes many biologically active molecules and pharmaceuticals .

Synthesis Analysis

The synthesis of this compound or its analogs often involves nucleophilic aromatic substitution reactions . For instance, a novel curcumin analog was synthesized by a three-step reaction, where the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine was the most efficient step, resulting in a total yield of 72% .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, the characterization of a related compound was performed by 1H and 13C nuclear magnetic resonance (NMR), as well as high-resolution mass spectrometry .Chemical Reactions Analysis

Pyrimidines, including this compound, can undergo various chemical reactions. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine with anilines under microwave conditions has been reported . The substituents had a significant impact on the course and efficiency of the reaction .Aplicaciones Científicas De Investigación

Antiviral Activity

2-Chloro-4,6-bis(methylsulfanyl)pyrimidine derivatives have been explored for their antiviral properties. Research conducted by Holy et al. (2002) showed that certain pyrimidine derivatives could inhibit the replication of herpes viruses and retroviruses, highlighting the compound's potential as a basis for developing new antiviral drugs (Holy et al., 2002).

Synthesis of Peptides and Glycopeptides

In the synthesis of peptides and glycopeptides, Barany et al. (2005) described the use of dithiazolidine-3,5-diones, which can be synthesized from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines. This method highlights the versatility of sulfur-containing pyrimidine derivatives in synthesizing complex organic molecules (Barany et al., 2005).

Molecular Docking and Chemotherapeutic Potential

Alzoman et al. (2015) conducted spectroscopic investigations and molecular docking studies on pyrimidine derivatives, suggesting their inhibitory activity against certain proteins and potential as anti-diabetic compounds. This research underscores the importance of this compound in developing chemotherapeutic agents (Alzoman et al., 2015).

Chemical Syntheses and Functionalizations

Research by Briel et al. (2002) on the synthesis and reactions of pyrimidine derivatives opens up avenues for creating new chemical structures with potential applications in materials science and drug development (Briel et al., 2002).

Mecanismo De Acción

While the specific mechanism of action for 2-Chloro-4,6-bis(methylsulfanyl)pyrimidine is not mentioned in the search results, pyrimidines are known to display a range of pharmacological effects, including anti-inflammatory activities . They often work by inhibiting the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

While specific safety and hazard information for 2-Chloro-4,6-bis(methylsulfanyl)pyrimidine was not found in the search results, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Direcciones Futuras

The future directions for research on 2-Chloro-4,6-bis(methylsulfanyl)pyrimidine could include further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity could be a promising area of research .

Propiedades

IUPAC Name |

2-chloro-4,6-bis(methylsulfanyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXULVMDOARGAEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC(=N1)Cl)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one](/img/structure/B2742120.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2742121.png)

![4-(4-fluorophenyl)-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2742122.png)

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2742130.png)

![N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2742133.png)

![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B2742134.png)

![N-[2-[butyl(methyl)amino]ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2742135.png)